2-(Oxetan-3-ylamino)acetic acid, with the chemical formula CHN\O, is a compound featuring an oxetane ring, which is a four-membered cyclic ether. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The oxetane moiety contributes to its reactivity and stability, making it a subject of interest in various synthetic applications.
The compound is synthesized through various methods, often involving the functionalization of oxetane derivatives. It is cataloged under the CAS number 1359702-02-5 and can be found in chemical databases such as PubChem and Sigma-Aldrich, where it is listed among other oxetane derivatives.
2-(Oxetan-3-ylamino)acetic acid falls under the classification of amino acids and cyclic ethers. Its structure combines features of both classes, which can influence its reactivity and interactions in biological systems.
The synthesis of 2-(Oxetan-3-ylamino)acetic acid typically involves strategies that create or modify the oxetane ring. Key methods include:
The synthesis often requires specific reagents and conditions to ensure high yields and purity. For example, employing Lewis acids as catalysts can facilitate the cyclization process effectively. The reaction conditions typically involve controlled temperatures and solvent systems that favor ring formation.
The molecular structure of 2-(Oxetan-3-ylamino)acetic acid consists of an oxetane ring bonded to an amino group and a carboxylic acid group. The oxetane contributes to a three-dimensional conformation that can affect its biological activity.
2-(Oxetan-3-ylamino)acetic acid can participate in various chemical reactions:
The reactivity of 2-(Oxetan-3-ylamino)acetic acid is influenced by its electronic structure and steric factors associated with the oxetane ring, making it a versatile intermediate in organic synthesis.
The mechanism of action for 2-(Oxetan-3-ylamino)acetic acid primarily relates to its interactions with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, while the oxetane ring may enhance binding affinity due to its unique spatial orientation.
Studies have shown that compounds containing oxetane rings often exhibit improved pharmacokinetic properties compared to their non-cyclic counterparts, potentially due to increased metabolic stability and reduced clearance rates in biological systems .
Physical property analyses indicate that 2-(Oxetan-3-ylamino)acetic acid has favorable solubility characteristics that enhance its potential for biological applications.
2-(Oxetan-3-ylamino)acetic acid has potential applications in:
Aza-Michael addition provides a direct route to C–N bond formation at the oxetane C3 position. This approach utilizes electron-deficient oxetane derivatives as Michael acceptors, with glycine equivalents serving as nucleophiles. Key methodologies include:
Table 1: Aza-Michael Reaction Optimization Parameters
Michael Acceptor | Glycine Equivalent | Base/Catalyst | Temperature | Yield (%) |
---|---|---|---|---|
3-Oxetanone | Ethyl glycinate HCl | LiHMDS | –78°C to RT | 68 |
3-Vinyloxetane | t-Butyl glycinate | Pd(PPh₃)₄ | 60°C | 74 |
Methyl 3-oxetanecarboxylate | Glycine amide | DBU | Reflux | 52 |
The stereoelectronic influence of the oxetane oxygen enhances electrophilicity at C3, enabling nucleophilic attack despite the moderate ring strain (25.5 kcal/mol) relative to aziridines [5]. Nevertheless, competing oxetane ring-opening remains a limitation, particularly under strongly basic conditions.
Regioselective C–N bond formation at the sterically congested oxetane C3 position demands specialized catalytic systems:
The oxetane ring’s hydrogen-bond accepting ability (stronger than THF or carbonyls) significantly influences catalyst-substrate interactions. Metal catalysts leverage this property through oxygen coordination, while enzymatic systems exploit the ring’s polarity in transition-state recognition [5].
Solvent polarity critically impacts oxetane stability and reaction kinetics during amino acid synthesis:
Table 2: Solvent/Temperature Impact on Key Reactions
Reaction Type | Optimal Solvent | Temperature | Reaction Time | Yield Increase vs Standard |
---|---|---|---|---|
SN2 Amination | DMF | 50°C | 8h | +22% |
Reductive Amination | MeOH/H₂O (9:1) | 40°C | 12h | +15% |
Enamine Cyclization | Toluene | 80°C | 3h | +18% |
Enzymatic Resolution | MTBE | 30°C | 48h | +32% |
Microwave irradiation (100W, 120°C) in acetonitrile reduces multi-step reaction times from hours to minutes while maintaining oxetane integrity through rapid, uniform heating [8].
Two principal routes dominate industrial-scale production, each with distinct advantages:
Phosphonate-Based ApproachThe Horner-Wadsworth-Emmons reaction between diethyl (ethoxycarbonylmethyl)phosphonate and oxetan-3-one forms an α,β-unsaturated ester intermediate. Subsequent catalytic hydrogenation (Pd/C, H₂) and hydrolysis delivers the target compound. Key characteristics:
Enamine-Mediated RouteCondensation of oxetan-3-one with N-protected aminoacetaldehyde dimethyl acetal forms an enamine, which undergoes acid-catalyzed cyclization and hydrolysis:
Table 3: Comparative Synthetic Route Analysis
Parameter | Phosphonate Route | Enamine-Mediated Route |
---|---|---|
Overall Yield | 47-52% | 61-68% |
Stereocontrol | Racemic | Up to 88% ee |
Byproduct Management | Phosphonate waste | Methanol/water |
Temperature Sensitivity | Moderate | High (low-temp steps) |
Scalability | Pilot scale (100g) | Kilogram scale |
The enamine route demonstrates superior green chemistry metrics (E-factor 18 vs 43 for phosphonate) due to reduced solvent consumption and lower toxicity profile [6]. Recent advances employ continuous-flow hydrogenation to enhance safety profile in the enamine pathway’s reduction step.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8